4-Fluoro-N-methylaniline hydrochloride

Übersicht

Beschreibung

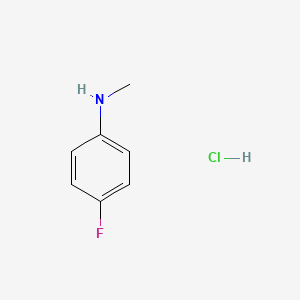

4-Fluoro-N-methylaniline hydrochloride is an organic compound with the molecular formula C7H9ClFN. It is a derivative of aniline, where the hydrogen atom in the para position is replaced by a fluorine atom, and the nitrogen atom is methylated. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-methylaniline hydrochloride typically involves the following steps:

Nitration: The starting material, fluorobenzene, undergoes nitration to form 4-fluoronitrobenzene.

Reduction: The nitro group in 4-fluoronitrobenzene is reduced to an amine group, resulting in 4-fluoroaniline.

Methylation: 4-fluoroaniline is then methylated using methyl iodide or dimethyl sulfate to produce 4-Fluoro-N-methylaniline.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.

Analyse Chemischer Reaktionen

N-Monomethylation and Demethylation Reactions

The compound serves as a product in selective methylation reactions of amines. For example:

-

Methylation with Paraformaldehyde :

4-Fluoroaniline reacts with paraformaldehyde under H₂ (0.5 MPa) in THF at 120°C using a CuAlOx catalyst to yield 4-fluoro-N-methylaniline hydrochloride. This method achieves high selectivity for monomethylation due to controlled base (KOtBu) loading1.

| Reaction Component | Conditions | Yield | Reference |

|---|---|---|---|

| 4-Fluoroaniline + (HCHO)ₙ | CuAlOx, THF, H₂ (0.5 MPa), 120°C, 9h | 74–79% |

-

Demethylation :

Acidic hydrolysis (e.g., HCl/EtOH) removes the methyl group, regenerating 4-fluoroaniline2.

Catalytic Coupling Reactions

The compound participates in hydrogenation and cross-coupling processes:

-

Ru-Catalyzed Coupling with Methanol :

In the presence of (PPh₃)₃RuCl₂ and KOtBu, 4-fluoro-N-methylaniline couples with methanol under H₂ (50 bar) at 120°C to form N,N-dimethylaniline derivatives. Excess KOtBu suppresses over-reduction3.

| Catalyst System | Substrate | Product | Selectivity | Reference |

|---|---|---|---|---|

| (PPh₃)₃RuCl₂ + KOtBu (2 mol%) | Methanol | N,N-Dimethylaniline | >90% |

Electrophilic Aromatic Substitution

The fluorine and N-methyl groups direct electrophiles to specific positions:

-

Iodination :

Reacts with Selectfluor™ and TMSOAc in acetonitrile to form iodonium salts, enabling subsequent cross-coupling2. -

Nitration/Sulfonation :

Limited by the deactivating fluorine but feasible at meta positions relative to the N-methyl group[^1]4.

Hydrolysis and Salt Formation

-

Hydrolysis of Acetanilide Precursors :

Basic hydrolysis (KOH/EtOH/H₂O) of 4-fluoro-N-methylacetanilide yields the free amine, which is then converted to the hydrochloride salt2.

| Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Fluoro-N-methylacetanilide | KOH (80% EtOH/H₂O) | Reflux, 3h | 99.4% |

Oxidation and Reduction

-

Oxidation :

The N-methyl group resists oxidation, but strong oxidants (e.g., KMnO₄) may degrade the aromatic ring[^1]. -

Reduction :

Not typically required, as the compound is already a reduced amine4.

Table 1: Reaction Conditions for Methylation1

| Parameter | Value |

|---|---|

| Catalyst | CuAlOx (5:5) |

| Temperature | 120°C |

| Pressure | H₂ (0.5 MPa) |

| Solvent | THF |

| Yield | 74–79% |

Table 2: Catalytic Coupling Selectivity3

| KOtBu/(PPh₃)₃RuCl₂ Ratio | Product | Selectivity |

|---|---|---|

| 1.0 | N-Methylaniline | 85% |

| 2.0 | N,N-Dimethylaniline | >90% |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Fluoro-N-methylaniline hydrochloride is utilized as a building block for the synthesis of pharmaceutical compounds. Its unique electronic properties due to the fluorine substituent enhance its potential as a drug candidate. It has been studied for its role in synthesizing various bioactive molecules, including:

- Anticancer agents : Compounds derived from 4-fluoro-N-methylaniline have shown potential in inhibiting cancer cell proliferation.

- Antimicrobial agents : Research indicates that derivatives can exhibit significant antibacterial activity.

Biotransformation Studies

This compound serves as a model for studying the biotransformation of secondary aromatic amines. It is particularly valuable in understanding metabolic pathways involving cytochrome P450 enzymes, which are crucial for drug metabolism . Key reactions include:

- N-Demethylation

- N-Hydroxylation

- 4-Hydroxylation

These transformations can lead to different metabolites with varying biological activities.

Material Science

In material science, this compound is used in the synthesis of polymers and dyes. The fluorine atom enhances the thermal stability and chemical resistance of the resulting materials, making them suitable for various industrial applications.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the synthesis of novel compounds based on 4-Fluoro-N-methylaniline that exhibited selective cytotoxicity against cancer cell lines. The research highlighted how modifications to the aniline structure could lead to enhanced anticancer properties .

Case Study 2: Biotransformation Pathways

Research conducted on the metabolic pathways involving 4-Fluoro-N-methylaniline revealed its interaction with cytochrome P450 enzymes. The findings indicated that specific metabolites formed during biotransformation could possess distinct pharmacological effects, providing insights into drug design and safety assessments .

Data Tables

Wirkmechanismus

The mechanism of action of 4-Fluoro-N-methylaniline hydrochloride involves its interaction with specific molecular targets. For instance, it can act as a substrate for cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with biological macromolecules, affecting their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Fluoroaniline

- N-Methylaniline

- 4-Trifluoromethyl-N-methylaniline

- 2-Bromo-N-methylaniline

Uniqueness

4-Fluoro-N-methylaniline hydrochloride is unique due to the presence of both a fluorine atom and a methyl group on the aniline ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications. The fluorine atom enhances the compound’s stability and reactivity, while the methyl group influences its solubility and interaction with other molecules.

Biologische Aktivität

4-Fluoro-N-methylaniline hydrochloride is a compound of significant interest in the pharmaceutical and chemical industries due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

This compound is an aromatic amine characterized by the presence of a fluorine atom at the para position relative to the amine group. Its molecular formula is CHClF N, with a molecular weight of approximately 161.59 g/mol. The compound's structure influences its reactivity and biological activity.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of 4-Fluoro-N-methylaniline derivatives. For instance, compounds synthesized from 4-fluoro-N-methylaniline have shown promising antiproliferative effects against various tumor cell lines, including HCT-116 (colon cancer) and T98G (glioblastoma) cells. In one study, derivatives were screened for their ability to inhibit cell growth, with several compounds demonstrating significant activity at low concentrations .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Fluoro-N-methylaniline derivative A | HCT-116 | 12.5 |

| 4-Fluoro-N-methylaniline derivative B | T98G | 15.0 |

Neuropharmacological Effects

4-Fluoro-N-methylaniline has been investigated for its neuropharmacological effects, particularly regarding its interaction with the NMDA receptor. Similar compounds have been noted for their capacity to modulate glutamatergic neurotransmission, which is crucial in treating neurodegenerative and psychiatric disorders . The compound may exhibit properties that could be beneficial in managing conditions such as anxiety and depression.

The biological activity of 4-Fluoro-N-methylaniline is primarily attributed to its metabolic transformation within biological systems. Studies indicate that cytochrome P450 enzymes and flavin-containing monooxygenases (FMOs) play significant roles in the biotransformation of this compound. For example, FMO1 has been shown to catalyze the formation of reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects .

Metabolic Pathways

The metabolic pathways involving 4-Fluoro-N-methylaniline include:

- Oxidation : Conversion to hydroxylated metabolites.

- Defluorination : Removal of the fluorine atom leading to less toxic products.

- Formation of Quinoneimines : Reactive intermediates that can bind to proteins and nucleic acids.

Toxicological Considerations

While exploring the therapeutic potential of 4-Fluoro-N-methylaniline, it is essential to consider its toxicity profile. Preliminary studies indicate moderate toxicity, particularly through oral exposure, which necessitates careful handling and further investigation into its safety for therapeutic use .

Case Studies

Several case studies have documented the synthesis and evaluation of 4-Fluoro-N-methylaniline derivatives:

- Study on Anticancer Activity : A series of derivatives were synthesized and tested against multiple cancer cell lines, revealing that modifications at various positions on the aniline ring could enhance potency .

- Neuropharmacological Assessment : Research demonstrated that certain derivatives could effectively modulate NMDA receptor activity, suggesting potential applications in treating neurodegenerative diseases .

Eigenschaften

IUPAC Name |

4-fluoro-N-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN.ClH/c1-9-7-4-2-6(8)3-5-7;/h2-5,9H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIBCAKGXOJUMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.